CP-724714 - 845680-17-3

CP-724714

Catalog Number: EVT-3200967
CAS Number: 845680-17-3
Molecular Formula: C27H27N5O3
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-724714 is a 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide in which the double bond adopts a trans-configuration. It is a potent inhibitor of HER2/ErbB2 (IC50 = 10 nM) and exhibits anti-cancer activity. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent, an apoptosis inducer and a hepatotoxic agent.
CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis.
HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)
Overview

CP-724714 is a small-molecule inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases. This compound has garnered attention due to its potential therapeutic applications in treating HER2-positive breast cancer and other malignancies characterized by HER2 overexpression. The compound is classified as a reversible inhibitor, demonstrating significant selectivity and potency against HER2 compared to other kinases.

Source and Classification

CP-724714 was developed as part of a series of quinazoline derivatives aimed at inhibiting receptor tyrosine kinases. It has been characterized in various studies for its pharmacological properties, particularly its ability to inhibit autophosphorylation of HER2 and block cell cycle progression in HER2-positive cancer cells. The compound's structural framework allows for specific interactions with the active site of the HER2 kinase, which is crucial for its inhibitory activity .

Synthesis Analysis

The synthesis of CP-724714 involves several key steps that focus on creating a quinazoline scaffold with appropriate substituents to enhance its inhibitory properties. The synthetic route typically begins with the formation of the core quinazoline structure, followed by functionalization to introduce specific groups that confer selectivity towards HER2.

  1. Initial Formation: The synthesis starts with commercially available starting materials, which are subjected to cyclization reactions to form the quinazoline ring.
  2. Functionalization: Subsequent steps involve introducing various substituents at specific positions on the quinazoline ring to optimize binding affinity and selectivity towards HER2.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography, ensuring high radiochemical purity necessary for biological assays .
Molecular Structure Analysis

The molecular structure of CP-724714 can be represented by the following formula:

C22H22N4O2C_{22}H_{22}N_{4}O_{2}
Chemical Reactions Analysis

CP-724714 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Cyclization Reactions: These reactions are pivotal in forming the quinazoline backbone from simpler precursors.
  2. Substitution Reactions: Functional groups are introduced through electrophilic aromatic substitution or nucleophilic substitution to modify the quinazoline core.
  3. Binding Interactions: In biological systems, CP-724714 binds to the ATP-binding site of HER2, inhibiting its autophosphorylation and downstream signaling pathways critical for cancer cell proliferation .
Mechanism of Action

The mechanism of action of CP-724714 primarily involves competitive inhibition of the HER2 kinase activity:

  1. Binding: CP-724714 competes with ATP for binding to the active site of HER2, effectively blocking phosphorylation events that activate downstream signaling pathways.
  2. Signal Disruption: By inhibiting HER2 autophosphorylation, CP-724714 disrupts key signaling pathways involved in cell growth and survival, particularly those mediated by phosphoinositide 3-kinase (PI3K) and Akt.
  3. Cell Cycle Arrest: The inhibition leads to G1 phase cell cycle arrest in HER2-positive cancer cells, resulting in reduced proliferation and increased apoptosis .
Physical and Chemical Properties Analysis

CP-724714 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 374.44 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Chemically stable under physiological conditions but sensitive to light and moisture.

These properties are essential for determining the formulation strategies for drug delivery in clinical applications .

Applications

CP-724714 has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: Primarily investigated for its efficacy against HER2-positive breast cancer, it may also be applicable to other cancers characterized by HER2 overexpression.
  2. Biomarker Studies: Research into phospho-HER3 levels has identified potential biomarkers for predicting sensitivity to CP-724714 treatment, aiding in patient selection for targeted therapies.
  3. Combination Therapies: Ongoing studies explore the use of CP-724714 in combination with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms in cancer therapy .
Introduction to HER2/ErbB2 as a Therapeutic Target in Oncology

Molecular Pathogenesis of HER2-Positive Cancers

The human epidermal growth factor receptor 2 (HER2/ErbB2/neu) is a transmembrane receptor tyrosine kinase encoded by the ERBB2 gene on chromosome 17q21. Unlike other EGFR family members (HER1/EGFR, HER3, HER4), HER2 possesses no known endogenous ligand. Its oncogenic potential arises primarily through gene amplification or protein overexpression, observed in 15-20% of breast cancers and subsets of gastric, colorectal, and non-small cell lung cancers (NSCLC) [1] [5] [9]. Mechanistically, HER2 overexpression enables:

  • Constitutive dimerization: The extracellular domain (ECD) of HER2 exists in a fixed open conformation, facilitating spontaneous formation of homodimers or heterodimers (notably with HER3) [4] [9].
  • Downstream pathway hyperactivation: Uncontrolled dimerization triggers phosphorylation of intracellular tyrosine residues, leading to aberrant activation of the PI3K/AKT/mTOR (survival) and RAS/RAF/MEK/ERK (proliferation) pathways [1] [3] [5].
  • Oncogene addiction: HER2-amplified cancers exhibit dependency on this signaling axis for growth and survival, validated by tumor regression upon HER2 inhibition in preclinical models [4] [9].

HER2 alterations correlate with aggressive tumor biology, including increased metastasis, resistance to conventional therapies, and poorer prognosis in breast and gastric cancers [5] [7] [9].

Table 1: Prevalence and Significance of HER2 Alterations in Solid Tumors

Cancer TypeFrequency of HER2 AlterationPrimary Alteration TypeClinical Significance
Breast Cancer15-20%Amplification/OverexpressionPoor prognosis; predictive of HER2-targeted therapy response
Gastric/GEJ Cancer10-15%Amplification/OverexpressionPredictive of trastuzumab benefit
NSCLC2-4%Mutations (Exon 20 ins), AmplificationAssociation with poor survival; emerging target
Colorectal Cancer3-5%AmplificationPotential driver; biomarker for ADC therapy

Rationale for Selective Tyrosine Kinase Inhibition

Early HER2-targeted therapies focused on monoclonal antibodies (mAbs) like trastuzumab, binding subdomain IV of the HER2 ECD. While clinically transformative, mAbs face limitations:

  • Incomplete signaling blockade: In HER2-overexpressing cells, mAbs fail to fully inhibit kinase domain activation due to ECD-independent dimerization and membrane curvature effects [4].
  • Dependence on immune mechanisms: A significant component of mAb efficacy (e.g., trastuzumab) derives from antibody-dependent cellular cytotoxicity (ADCC), variable between patients [4] [9].

These limitations spurred development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the intracellular ATP-binding site. Selective HER2 TKIs offered potential advantages:

  • Direct catalytic inhibition: Blocking ATP binding halts phosphorylation and downstream signaling regardless of dimerization status [2] [6].
  • Blood-brain barrier penetration: Smaller molecules could target HER2-positive brain metastases [5] [9].
  • Activity against HER2 mutations: TKIs could inhibit non-amplified HER2 mutants (e.g., exon 20 insertions in NSCLC) [7] [9].

However, achieving selectivity over the closely related EGFR (HER1) was critical to avoid dose-limiting toxicities like rash and diarrhea associated with pan-HER inhibitors (e.g., lapatinib) [2] [6] [10]. This provided the impetus for developing highly selective HER2 inhibitors like CP-724714.

Properties

CAS Number

845680-17-3

Product Name

CP-724714

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N

Synonyms

2-methoxy-N-(3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propenyl)acetamide
CP 724,714
CP 724714
CP-724,714
CP-724714
CP724,714
CP724714

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.